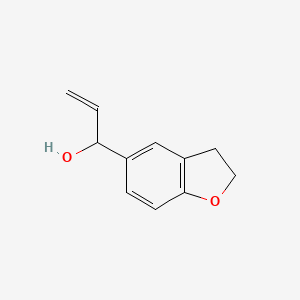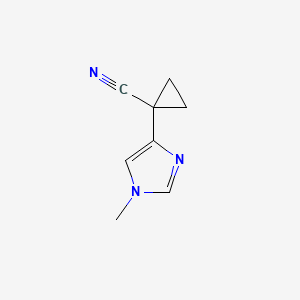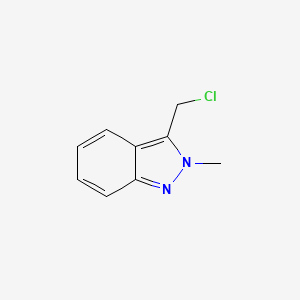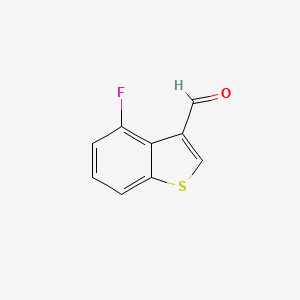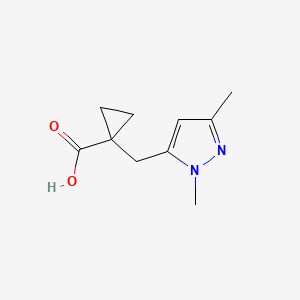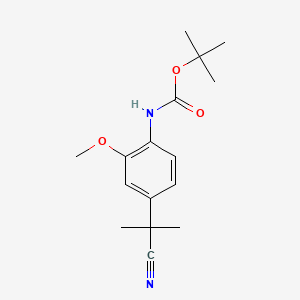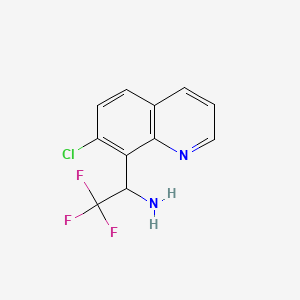
1-(7-Chloroquinolin-8-yl)-2,2,2-trifluoroethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(7-Chloroquinolin-8-yl)-2,2,2-trifluoroethan-1-amine is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
The synthesis of 1-(7-Chloroquinolin-8-yl)-2,2,2-trifluoroethan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 7-chloroquinoline.
Reaction with Trifluoroacetaldehyde: The 7-chloroquinoline is reacted with trifluoroacetaldehyde under controlled conditions to introduce the trifluoroethan-1-amine moiety.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and reduce production costs.
化学反应分析
1-(7-Chloroquinolin-8-yl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学研究应用
1-(7-Chloroquinolin-8-yl)-2,2,2-trifluoroethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including malaria and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(7-Chloroquinolin-8-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
相似化合物的比较
1-(7-Chloroquinolin-8-yl)-2,2,2-trifluoroethan-1-amine can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity, chloroquine shares a similar quinoline core structure but differs in its side chains.
Quinoline N-oxide: This compound has an oxygen atom attached to the nitrogen in the quinoline ring, leading to different chemical and biological properties.
7-Chloroquinolin-8-yl)methanol: This compound has a hydroxyl group instead of the trifluoroethan-1-amine moiety, resulting in different reactivity and applications.
The uniqueness of this compound lies in its trifluoroethan-1-amine group, which imparts distinct chemical properties and potential biological activities.
属性
分子式 |
C11H8ClF3N2 |
|---|---|
分子量 |
260.64 g/mol |
IUPAC 名称 |
1-(7-chloroquinolin-8-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C11H8ClF3N2/c12-7-4-3-6-2-1-5-17-9(6)8(7)10(16)11(13,14)15/h1-5,10H,16H2 |
InChI 键 |
JQMIFBKRKSLPAO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C(C=C2)Cl)C(C(F)(F)F)N)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrobromide](/img/structure/B13600712.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine](/img/structure/B13600729.png)


